molecular formula C₂₁H₃₁D₅O₂ B1158688 5β-Pregnane-3α,20α-diol-d5

5β-Pregnane-3α,20α-diol-d5

Cat. No.: B1158688
M. Wt: 325.54
Attention: For research use only. Not for human or veterinary use.
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Description

5β-Pregnane-3α,20α-diol-d5 is a deuterated analog of 5β-pregnane-3α,20α-diol (pregnanediol), a reduced metabolite of progesterone. The deuterium labeling (d5) replaces five hydrogen atoms with deuterium, enhancing its utility as an internal standard in mass spectrometry-based assays for quantifying endogenous steroids in biological matrices . The parent compound, 5β-pregnane-3α,20α-diol, is formed via 5β-reduction of progesterone by hepatic enzymes, followed by hydroxylation at C3 and C20. It is a key biomarker in clinical studies of reproductive health, neurosteroid metabolism, and stress physiology .

Properties

Molecular Formula

C₂₁H₃₁D₅O₂

Molecular Weight

325.54

Synonyms

(3α,5β),20S)-Pregnane-3,20-diol;  3α,20α-Dihydroxy-5βpregnane-d5;  NSC 1612-d5;  NSC 47462-d5;  Pregnanediol-d5; 

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Diastereomers

5α-Pregnane-3α,20α-diol (Isopregnanediol)
  • Structural Difference : The 5α-configuration (A/B ring junction trans) versus 5β (cis) alters the steroid backbone planarity.
  • Biological Activity : Demonstrates lower efficacy in stimulating Ca²⁺ influx in human platelets compared to the 5β-isomer (Table 1) .
  • Metabolic Role : Elevated conjugated forms are associated with reduced contamination disgust sensitivity in humans , while lower levels are observed in gestational diabetes mellitus (GDM) .
5β-Pregnane-3β,20α-diol
  • Structural Difference : 3β-hydroxyl group instead of 3α.
  • Biological Relevance : Conjugated forms are significantly reduced in boys with autism spectrum disorders (ASD), suggesting disrupted neurosteroid pathways .
5β-Pregnane-3α,20β-diol

Triol Derivatives

5β-Pregnane-3α,17α,20α-triol
  • Formation : Derived from further hydroxylation of 5β-pregnane-3α,20α-diol at C17 .
  • Clinical Significance : Urinary excretion is altered in adrenal dysfunction and serves as a marker for congenital adrenal hyperplasia .
5α-Pregnane-3α,17α,20α-triol
  • Association with GDM : Lower levels observed in women with gestational diabetes, implicating 5α-reductase pathway dysregulation .

Platelet Activation

5β-Pregnane-3α,20α-diol exhibits stronger Ca²⁺ influx stimulation in human platelets than its 5α-isomer (Table 1). However, effects occur at supraphysiological concentrations (10 µM), questioning in vivo relevance .

Table 1: Platelet Activation by Pregnane Diols

Compound Ca²⁺ Influx Efficacy (Relative to 5β) Concentration Used Reference
5β-Pregnane-3α,20α-diol 100% 10 µM
5α-Pregnane-3β,20α-diol 60% 10 µM

Neuroactive and Behavioral Roles

  • Disgust Sensitivity : Conjugated 5α-pregnane-3α,20α-diol inversely correlates with contamination disgust scores, suggesting neurosteroid modulation of emotion .
  • Autism Spectrum Disorders : Reduced conjugated 5α- and 5β-pregnane diols in ASD boys indicate altered progesterone metabolism .

Table 2: Steroid Levels in Pathological Conditions

Condition Compound Change vs. Controls Reference
Gestational Diabetes Mellitus Conjugated 5α-pregnane-3α,20α-diol
Autism Spectrum Disorders Conjugated 5β-pregnane-3β,20α-diol

Species-Specific Metabolism

  • Rabbits : Lack the pathway to produce 3α-hydroxy-5β-pregnan-20-one, diverging from human progesterone catabolism .
  • Humans : Excrete 5β-pregnane-3α,20α-diol as a major urinary progesterone metabolite, detectable via GC-MS/MS .

Analytical Considerations for Deuterated Analogs

5β-Pregnane-3α,20α-diol-d5 is critical for accurate quantification in steroid profiling. Its deuterium labeling minimizes isotopic interference, ensuring precision in assays measuring endogenous pregnanediol in urine, serum, or feces .

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